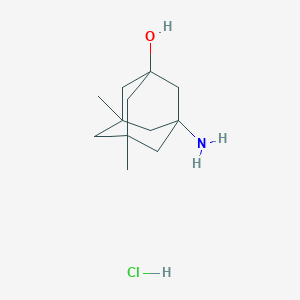

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Description

Properties

IUPAC Name |

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLXJPGBEIWMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629430 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356572-08-2 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a significant metabolite of the Alzheimer's drug, Memantine. The synthesis of this complex adamantane derivative requires a multi-step approach, beginning with the formation of the adamantane core and proceeding through strategic functionalization to introduce the desired amino and hydroxyl groups. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic route and experimental workflows to aid in comprehension and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the dimethyladamantane scaffold. This is followed by a selective oxidation to introduce hydroxyl groups at the bridgehead positions. A crucial step involves the selective amination of the resulting diol, followed by the final conversion to the hydrochloride salt. The overall synthetic pathway is depicted below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyladamantane

The synthesis of the adamantane core begins with the isomerization of perhydroacenaphthene in the presence of a Lewis acid catalyst.

Reaction Scheme:

Perhydroacenaphthene → 1,3-Dimethyladamantane

Experimental Protocol:

-

To a reaction vessel, add perhydroacenaphthene and anhydrous aluminum chloride as the catalyst.

-

Heat the mixture to a temperature of 80-100 °C.

-

Continuously add a small amount of water dropwise to initiate and sustain the rearrangement reaction.

-

Maintain the reaction at 80-100 °C for 10-15 hours.

-

After the reaction is complete, cool the mixture and quench by slowly adding it to ice-water.

-

Separate the organic layer, wash with a sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

-

The crude product is then purified by vacuum distillation to yield 1,3-dimethyladamantane.

| Parameter | Value |

| Reactants | Perhydroacenaphthene, Anhydrous Aluminum Chloride, Water |

| Temperature | 80-100 °C |

| Reaction Time | 10-15 hours |

| Purification | Vacuum Distillation |

Step 2: Synthesis of 5,7-Dimethyladamantane-1,3-diol

The bridgehead positions of 1,3-dimethyladamantane are oxidized to introduce hydroxyl groups, yielding the key intermediate 5,7-dimethyladamantane-1,3-diol.[1]

Reaction Scheme:

1,3-Dimethyladamantane → 5,7-Dimethyladamantane-1,3-diol

Experimental Protocol:

-

In a suitable solvent, dissolve 1,3-dimethyladamantane.

-

Add N-hydroxyphthalimide (NHPI) and a cobalt salt (e.g., Co(OAc)₂ or Co(acac)₂) as catalysts.

-

Bubble molecular oxygen through the reaction mixture.

-

Heat the reaction to an appropriate temperature and maintain for several hours until the starting material is consumed (as monitored by GC or TLC).

-

After completion, cool the reaction mixture and work up by washing with aqueous solutions to remove the catalyst and NHPI.

-

The organic layer is dried and the solvent evaporated to give the crude product.

-

Purification by column chromatography or recrystallization yields 5,7-dimethyladamantane-1,3-diol.

| Parameter | Value |

| Reactants | 1,3-Dimethyladamantane, O₂, N-hydroxyphthalimide, Cobalt salt |

| Catalyst | N-hydroxyphthalimide (NHPI), Cobalt(II) or Cobalt(III) salt |

| Solvent | Acetonitrile or other suitable organic solvent |

| Purification | Column Chromatography or Recrystallization |

Step 3: Selective Mono-amination of 5,7-Dimethyladamantane-1,3-diol

This crucial step involves the selective conversion of one of the hydroxyl groups of the diol to an amino group via a Ritter reaction, followed by hydrolysis.

Reaction Scheme:

5,7-Dimethyladamantane-1,3-diol → 3-Acetamido-5,7-dimethyladamantan-1-ol → 3-Amino-5,7-dimethyladamantan-1-ol

Experimental Protocol (Ritter Reaction and Hydrolysis):

-

Ritter Reaction:

-

Dissolve 5,7-dimethyladamantane-1,3-diol in acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-acetamido-5,7-dimethyladamantan-1-ol.

-

-

Hydrolysis:

-

Dissolve the crude 3-acetamido-5,7-dimethyladamantan-1-ol in a suitable solvent such as a mixture of water and ethylene glycol.

-

Add a strong base, such as potassium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture, and extract the product with an organic solvent.

-

Wash the organic layer with water, dry, and concentrate to yield 3-amino-5,7-dimethyladamantan-1-ol.

-

| Parameter | Value |

| Reagents (Ritter) | Acetonitrile, Concentrated Sulfuric Acid |

| Reagents (Hydrolysis) | Potassium Hydroxide |

| Solvent (Hydrolysis) | Water-Ethylene Glycol mixture |

| Purification | Extraction and solvent removal |

Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

Reaction Scheme:

3-Amino-5,7-dimethyladamantan-1-ol → this compound

Experimental Protocol:

-

Dissolve the purified 3-amino-5,7-dimethyladamantan-1-ol in a suitable organic solvent, such as diethyl ether or a mixture of ethanol and ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ether or aqueous HCl) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.

-

Stir the mixture for a short period in the cold.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

| Parameter | Value |

| Reagent | Hydrochloric Acid (in a suitable solvent) |

| Solvent | Diethyl ether or Ethanol/Ethyl acetate mixture |

| Product Isolation | Precipitation and Filtration |

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental stages.

Caption: Experimental workflow for the synthesis of 1,3-Dimethyladamantane.

Caption: Experimental workflow for the Ritter Reaction and subsequent hydrolysis.

Conclusion

The synthesis of this compound is a challenging yet feasible process for skilled organic chemists. The proposed pathway, starting from the readily available perhydroacenaphthene, offers a logical sequence of reactions to construct this complex molecule. The key steps involve a Lewis acid-catalyzed isomerization, a selective oxidation, and a Ritter reaction for the introduction of the amino functionality. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important memantine metabolite for further pharmacological studies. Careful optimization of each step will be crucial for achieving high overall yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a key metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine, a drug utilized in the management of moderate-to-severe Alzheimer's disease. As a primary derivative formed during in vivo metabolism, understanding the physicochemical characteristics of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling, as well as for the development of analytical methods for its detection and quantification. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, including its chemical structure, molecular formula, and other identifying characteristics. Furthermore, this document outlines the biological context of this metabolite, particularly its relationship to the parent drug, Memantine, and summarizes available information regarding its biological activity. While extensive experimental data on its physicochemical properties are limited, this guide compiles the available information to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism.

Introduction

This compound is a hydroxylated derivative of Memantine, an adamantane compound that functions as a non-competitive antagonist of the NMDA receptor. The metabolism of Memantine in the human body is limited, with a significant portion of the drug excreted unchanged. However, the formation of metabolites such as 3-Amino-5,7-dimethyladamantan-1-ol is a key aspect of its pharmacokinetic profile. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and analysis in a laboratory setting. A thorough understanding of its properties is essential for impurity profiling in the manufacturing of Memantine and for studying the overall metabolic fate of the drug.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions and information provided by chemical suppliers, with experimentally determined values being less common in publicly accessible literature.

| Property | Value | Source |

| IUPAC Name | 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | PubChem |

| Synonyms | 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV | Multiple Sources |

| CAS Number | 356572-08-2 | Guidechem |

| Molecular Formula | C₁₂H₂₂ClNO | American Elements |

| Molecular Weight | 231.76 g/mol | American Elements |

| Appearance | White Solid | Guidechem |

| Melting Point | Not available (experimentally determined) | American Elements |

| Boiling Point | 305.2 °C at 760 mmHg (Predicted) | American Elements |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

| pKa | 15.11 ± 0.70 (Predicted, for the alcohol group of the free base) | PubChem |

| Storage Temperature | -20°C Freezer | Guidechem |

Biological Context and Activity

3-Amino-5,7-dimethyladamantan-1-ol is a primary metabolite of Memantine. The metabolism of Memantine is not extensive, with the majority of the drug being excreted unchanged. The liver is a primary site of this metabolic conversion.

According to the FDA-approved labeling for Memantine (Namenda®), the metabolites, including the N-gludantan conjugate, 6-hydroxy memantine (likely 3-Amino-5,7-dimethyladamantan-1-ol), and 1-nitroso-deaminated memantine, possess minimal NMDA receptor antagonist activity.[1] This suggests that this compound does not significantly contribute to the therapeutic effects of the parent drug. Research on the pharmacokinetics of Memantine indicates that its metabolites are considered inactive.[2]

The following diagram illustrates the metabolic relationship between Memantine and 3-Amino-5,7-dimethyladamantan-1-ol.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, standard methodologies for such characterizations would include:

-

Melting Point Determination: Using a calibrated melting point apparatus (e.g., Differential Scanning Calorimetry - DSC) to determine the temperature at which the solid-to-liquid phase transition occurs.

-

Solubility Assessment: The equilibrium solubility method would be employed, where an excess of the compound is stirred in various solvents (e.g., water, ethanol, DMSO) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.

-

pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used if the UV-Vis spectrum of the compound changes with pH.

-

X-ray Crystallography: To determine the precise three-dimensional atomic structure of the molecule in its crystalline state, single-crystal X-ray diffraction would be performed. This would provide definitive information on bond lengths, bond angles, and crystal packing.

The following diagram outlines a general workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

Conclusion

This compound is a relevant molecule in the context of the clinical use of Memantine. While it is considered to be a biologically inactive metabolite, its physicochemical properties are of significant interest for analytical chemists and pharmaceutical scientists involved in the development, manufacturing, and analysis of Memantine. The data presented in this guide, although largely based on predictions, provides a foundational understanding of this compound. Further experimental investigations are warranted to definitively establish its physicochemical profile, which would be invaluable for refining analytical methods and enhancing the understanding of Memantine's metabolic fate.

References

An In-depth Technical Guide to 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS 356572-08-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS 356572-08-2), a primary metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While extensive research has been conducted on its parent compound, Memantine, which is utilized in the management of moderate to severe Alzheimer's disease, data specifically on this metabolite is limited. This document consolidates the available information on its chemical properties, its context within the metabolic pathway of Memantine, and its reported biological activity. Furthermore, this guide presents representative experimental protocols for the synthesis and analysis of the parent compound, Memantine, to provide insight into the adamantane chemical class.

Introduction

This compound, also known as 7-Hydroxy Memantine Hydrochloride, is a recognized metabolite of Memantine.[1][2] Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, which plays a crucial role in the glutamatergic system and is implicated in the pathophysiology of Alzheimer's disease.[3] Understanding the metabolic fate of Memantine is essential for a complete pharmacological profile. This guide focuses on this compound, providing a detailed summary of its known characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its free base form are presented below.

| Property | Value | Reference |

| IUPAC Name | 3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | [4] |

| Synonyms | 7-Hydroxy Memantine Hydrochloride, Memantine Impurity IV | [5] |

| CAS Number | 356572-08-2 | [6] |

| Molecular Formula | C₁₂H₂₂ClNO | [6] |

| Molecular Weight | 231.76 g/mol | [4] |

| Appearance | White Solid | [5] |

| Storage Temperature | -20°C Freezer | [5] |

Properties of the Free Base (3-Amino-5,7-dimethyladamantan-1-ol, CAS 63971-25-5)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO | [7] |

| Molecular Weight | 195.31 g/mol | [7] |

Role as a Metabolite of Memantine

Memantine undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged in the urine.[8] The metabolism of Memantine primarily yields three polar metabolites: the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[8] 3-Amino-5,7-dimethyladamantan-1-ol is also recognized as a metabolite.[9] The hepatic cytochrome P450 (CYP450) enzyme system does not play a significant role in the metabolism of Memantine.[8]

Pharmacological Context

Mechanism of Action of Memantine

Memantine exerts its therapeutic effects by acting as a non-competitive antagonist at NMDA receptors. In pathological conditions such as Alzheimer's disease, excessive glutamate levels can lead to continuous activation of NMDA receptors, resulting in an influx of Ca²⁺ ions and subsequent neuronal damage. Memantine blocks the NMDA receptor channel, thereby mitigating the excitotoxic effects of glutamate.[10]

Biological Activity of this compound

Experimental Protocols (Representative for Adamantane Amines)

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the scientific literature. However, to provide a practical context for researchers working with this class of compounds, representative protocols for the parent drug, Memantine hydrochloride, are presented below.

Representative Synthesis of Memantine Hydrochloride

The following is a representative two-step synthesis of Memantine hydrochloride from 1-bromo-3,5-dimethyladamantane.

Step 1: Amination of 1-bromo-3,5-dimethyladamantane A mixture of 1-bromo-3,5-dimethyladamantane and urea is heated in a suitable solvent such as diphenyl ether. The reaction mixture is heated to a high temperature (e.g., 220-230°C) for several hours. Upon cooling, the reaction mixture is treated with a strong base, such as sodium hydroxide, to liberate the memantine free base. The product is then extracted with an organic solvent like toluene.[11]

Step 2: Formation of Memantine Hydrochloride The organic extract containing the memantine free base is treated with a solution of hydrochloric acid (e.g., 18% aqueous HCl or HCl in an organic solvent) to precipitate Memantine hydrochloride. The resulting solid is filtered, washed with a suitable solvent (e.g., dichloromethane), and dried to yield the final product. The product can be further purified by recrystallization from a mixture of solvents like ethanol and ethyl acetate.[11]

Representative Analytical Method: HPLC-UV for Memantine

The following is a representative High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Memantine, which often requires a derivatization step due to the lack of a strong chromophore in the molecule.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

Derivatizing agent (e.g., 1-fluoro-2,4-dinitrobenzene - FDNB or 9-fluorenylmethyl chloroformate - FMOC-Cl)

-

Borate buffer

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Dependent on the derivatizing agent used (e.g., 360 nm for FDNB derivatives).[12]

-

Injection Volume: 20-50 µL.

Sample Preparation (Derivatization):

-

An aqueous solution of Memantine hydrochloride is prepared.

-

Aliquots of the standard or sample solutions are mixed with a borate buffer to adjust the pH.

-

The derivatizing agent solution (in a suitable solvent like acetonitrile) is added.

-

The mixture is incubated at a specific temperature for a set time to allow the reaction to complete.

-

The reaction is quenched, often by the addition of an acid.

-

The final solution is diluted to a known volume with the mobile phase or a suitable solvent before injection into the HPLC system.[12]

Conclusion

This compound is a key metabolite of the clinically important drug, Memantine. While it is commercially available for research purposes, detailed pharmacological and toxicological data for this specific metabolite are scarce in the public domain. The available information strongly suggests that it has minimal activity as an NMDA receptor antagonist, with the pharmacological effects of Memantine treatment being primarily driven by the parent compound. The representative protocols for the synthesis and analysis of Memantine provided in this guide offer a foundational understanding of the chemical and analytical methodologies relevant to this class of adamantane derivatives. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its potential contribution to the overall effects of Memantine.

References

- 1. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]

- 4. 3-Amino-5,7-dimethyltricyclo(3.3.1.1~3,7~)decan-1-ol--hydrogen chloride (1/1) | C12H22ClNO | CID 22994596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. US20110282100A1 - Process for preparing memantine - Google Patents [patents.google.com]

- 11. jmpm.vn [jmpm.vn]

- 12. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride, a principal metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While direct pharmacological studies on this metabolite are limited, its mechanism of action is critically discussed in the context of its parent compound. This document synthesizes the current understanding of Memantine's role in modulating glutamatergic neurotransmission and mitigating excitotoxicity, a pathway central to the pathophysiology of neurodegenerative disorders such as Alzheimer's disease. Due to the nascent stage of research on this compound, this guide also proposes a hypothetical experimental workflow to elucidate its specific pharmacological profile. This paper serves as a foundational resource for researchers investigating the complete therapeutic and metabolic landscape of Memantine and its derivatives.

Introduction

This compound is a primary metabolite of Memantine, a well-established, clinically utilized uncompetitive antagonist of the NMDA receptor. Memantine is indicated for the management of moderate-to-severe dementia of the Alzheimer's type. The study of drug metabolites is fundamental to understanding the overall pharmacokinetics, pharmacodynamics, and safety profile of a therapeutic agent. Metabolites may possess their own biological activity, contributing to the parent drug's therapeutic effects or potential side effects. While current research indicates that the metabolites of Memantine, including this compound, exhibit minimal NMDA receptor antagonist activity compared to the parent compound, a thorough investigation into their pharmacological properties is essential for a comprehensive understanding of Memantine's clinical effects.

The Glutamatergic System and Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic receptors. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is a ligand-gated ion channel with a critical role in excitatory neurotransmission.

Under pathological conditions, such as those observed in Alzheimer's disease, excessive or prolonged stimulation of NMDA receptors by glutamate can lead to a phenomenon known as excitotoxicity. This process is characterized by a sustained influx of calcium ions (Ca²⁺) into the neuron, which in turn activates a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death.

Inferred Mechanism of Action: The Role of the Parent Compound, Memantine

The primary mechanism of action of Memantine is its role as a low-to-moderate affinity, uncompetitive, voltage-dependent NMDA receptor antagonist. This pharmacological profile is key to its therapeutic efficacy and tolerability.

-

Uncompetitive Antagonism: Memantine only binds to the NMDA receptor when it is in an open-channel state, meaning it has been activated by both glutamate and a co-agonist (glycine or D-serine). It binds to a site within the ion channel, physically blocking the influx of Ca²⁺.

-

Voltage-Dependency: The binding of Memantine is voltage-dependent. At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). When the neuron is depolarized, Mg²⁺ is displaced, allowing for ion flow. Memantine's action is more pronounced during the prolonged depolarization associated with excitotoxicity.

-

Low-to-Moderate Affinity and Fast Off-Rate: Memantine's relatively low affinity and rapid kinetics of unbinding from the channel are crucial. This allows it to leave the channel quickly, preventing interference with the normal, transient physiological activation of NMDA receptors that is necessary for synaptic plasticity and cognitive function.

Given that this compound is a metabolite of Memantine, it is hypothesized that any biological activity it possesses would likely be through interaction with the glutamatergic system. However, it is generally reported that this and other metabolites of Memantine have significantly less affinity for the NMDA receptor than the parent drug.

Signaling Pathway of Memantine's Action

The following diagram illustrates the signaling pathway associated with glutamate excitotoxicity and the point of intervention for Memantine.

Caption: Glutamate Excitotoxicity Pathway and Memantine's Point of Intervention.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the binding affinities, IC50 values, or other pharmacological parameters of this compound at the NMDA receptor or other potential targets. The prevailing information from studies on Memantine's metabolism suggests that its metabolites have minimal antagonist activity at the NMDA receptor.

For context, the following table summarizes the known quantitative data for the parent compound, Memantine.

| Parameter | Value | Target | Notes |

| IC50 | ~0.5 - 1.0 µM | NMDA Receptor | Uncompetitive antagonism |

| Plasma Protein Binding | ~45% | - | Low binding |

| Elimination Half-life | ~60 - 80 hours | - | Long half-life |

Hypothetical Experimental Protocols

To elucidate the specific mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below is a proposed experimental workflow.

In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity and selectivity of this compound for the NMDA receptor and its various subunits (e.g., GluN2A, GluN2B).

-

Methodology: Radioligand binding assays using a competitive displacement approach with known NMDA receptor antagonists (e.g., [³H]MK-801) in isolated cell membranes expressing specific NMDA receptor subtypes.

-

-

Electrophysiology Studies:

-

Objective: To characterize the functional effects of the metabolite on NMDA receptor-mediated currents.

-

Methodology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing NMDA receptors. Application of glutamate and the metabolite to measure changes in ion channel conductance, and to determine if the antagonism is competitive, non-competitive, or uncompetitive, as well as its voltage dependency.

-

In Vivo Studies

-

Animal Models of Excitotoxicity:

-

Objective: To assess the neuroprotective effects of this compound in a living organism.

-

Methodology: Administration of the metabolite to animal models (e.g., rodents) subjected to NMDA-induced excitotoxic lesions. Evaluation of neuronal damage through histological and immunohistochemical analysis of brain tissue.

-

-

Pharmacokinetic and Metabolite Profiling:

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the metabolite itself.

-

Methodology: Administration of this compound to laboratory animals, followed by collection of blood and tissue samples at various time points. Analysis of samples using liquid chromatography-mass spectrometry (LC-MS) to determine its concentration and identify any further metabolites.

-

Experimental Workflow Diagram

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Caption: Proposed Experimental Workflow for Mechanism of Action Studies.

Conclusion

This compound is a key metabolite of the clinically important NMDA receptor antagonist, Memantine. While direct evidence for its mechanism of action is currently limited, its structural relationship to Memantine strongly suggests that its pharmacological activity, if any, would be centered on the glutamatergic system. The prevailing view is that it possesses minimal activity at the NMDA receptor compared to its parent compound.

For drug development professionals and researchers, a comprehensive understanding of Memantine's pharmacology necessitates further investigation into its metabolites. The proposed experimental workflow in this guide provides a roadmap for elucidating the specific pharmacological profile of this compound. Such studies are crucial to fully characterize the therapeutic window and potential off-target effects of Memantine, and could potentially uncover novel therapeutic properties of its metabolites. This technical guide serves as a summary of the current, inferred knowledge and a call to action for further research in this area.

In-Depth Structural Analysis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS No. 356572-08-2), a significant metabolite of the N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine. While detailed experimental crystallographic and spectroscopic data are not extensively available in the public domain, this document synthesizes the known chemical and physical properties of the compound. It further outlines standardized experimental protocols and workflows that are essential for its detailed structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the study of adamantane derivatives and their roles in neuropharmacology and drug metabolism.

Introduction

This compound is a hydroxylated derivative of Memantine, a drug widely used in the treatment of moderate to severe dementia of the Alzheimer's type.[1][2] The parent compound, Memantine, exerts its therapeutic effect by acting as an uncompetitive antagonist at NMDA receptors, thereby modulating glutamatergic neurotransmission.[2] The metabolism of Memantine in the human body leads to the formation of several polar metabolites, including 3-Amino-5,7-dimethyladamantan-1-ol, which are then primarily excreted.[1][2] Understanding the precise three-dimensional structure and physicochemical properties of these metabolites is crucial for a complete comprehension of the pharmacokinetics, safety profile, and overall therapeutic efficacy of Memantine.

The rigid, cage-like structure of the adamantane core imparts unique pharmacological properties. The addition of amino, hydroxyl, and methyl groups to this scaffold creates specific stereochemical and electronic features that dictate its interaction with biological targets. This guide focuses on the analytical methodologies required to fully characterize the hydrochloride salt of this key Memantine metabolite.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3-Amino-5,7-dimethyladamantan-1-ol and its hydrochloride salt is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 1-Amino-3-hydroxy-5,7-dimethyladamantane hydrochloride, 7-Hydroxy Memantine Hydrochloride | [3][4] |

| CAS Number | 356572-08-2 | [3][5] |

| Molecular Formula | C₁₂H₂₂ClNO | [5] |

| Molecular Weight | 231.76 g/mol | [3][5] |

| Appearance | White to off-white powder/solid | [3] |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C Refrigerator | [4] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols for Structural Analysis

Synthesis and Purification

The synthesis of this compound would likely proceed through the hydroxylation of Memantine or a protected derivative, followed by hydrochloride salt formation. A generalized synthetic workflow is depicted below.

Protocol: A potential synthetic route involves the direct oxidation of the adamantane cage of Memantine. Due to the directing effects of the existing substituents, this can be a challenging transformation, often requiring strong oxidizing agents and carefully controlled reaction conditions. An alternative approach could involve starting from a pre-hydroxylated adamantane precursor. Following the introduction of the hydroxyl group, the amino functionality would be introduced or deprotected. The final step would involve the treatment of the free base with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt. Purification would typically be achieved through recrystallization to yield a product of high purity suitable for analytical characterization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol/water, methanol/diethyl ether).

-

Data Collection: A suitable crystal would be mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Expected Data: The output of a successful crystallographic analysis would include precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the adamantane cage, the orientation of the substituents, and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the ammonium and hydroxyl groups and the chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

Experimental Protocol:

-

Sample Preparation: A sample of the compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to aid in the unambiguous assignment of all proton and carbon signals.

Expected Spectral Features:

-

¹H NMR: The spectrum would be expected to show distinct signals for the methyl protons, the protons of the adamantane cage, and potentially exchangeable protons from the amino and hydroxyl groups (depending on the solvent). The chemical shifts and coupling patterns would provide information about the connectivity and stereochemical relationships of the protons.

-

¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule, including the two methyl carbons, the carbons of the adamantane skeleton, and the carbons bearing the amino and hydroxyl groups. The chemical shifts would be indicative of the local electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Experimental Protocol:

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization: A soft ionization technique, such as electrospray ionization (ESI), would be used to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Fragmentation Analysis (MS/MS): To obtain further structural information, the molecular ion would be subjected to collision-induced dissociation (CID) to generate fragment ions.

Expected Fragmentation Pattern: The fragmentation of the protonated molecule would likely involve the loss of small neutral molecules such as water (from the hydroxyl group) and ammonia (from the amino group). Cleavage of the adamantane cage could also occur, leading to a characteristic fragmentation pattern.

Signaling Pathways and Logical Relationships

As a metabolite of Memantine, the primary biological relevance of this compound is in the context of NMDA receptor signaling. While it is reported to have minimal NMDA receptor antagonistic activity itself, its formation and clearance are integral to the overall pharmacological profile of Memantine.[1][2]

The logical relationship for the structural analysis itself follows a standard workflow for the characterization of a novel or reference chemical compound.

Conclusion

This compound is a key metabolite in the clinical use of Memantine. While its direct pharmacological activity is reported to be minimal, a thorough understanding of its structure is paramount for comprehensive pharmacokinetic and safety assessments. This technical guide has summarized the available information and outlined the standard, yet essential, experimental procedures required for a complete structural analysis. The successful application of these methodologies will provide the detailed structural data necessary to fully support ongoing research and development in the field of neurodegenerative disease therapeutics. Further research is warranted to generate and publish detailed experimental data for this important adamantane derivative.

References

The Biological Activity of Adamantane Derivatives: An In-depth Technical Guide

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique lipophilic and structurally robust nature allows for the modification of pharmacological properties, including enhanced bioavailability and metabolic stability. Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading to the development of clinically significant drugs for a variety of diseases. This technical guide provides a comprehensive overview of the biological activities of adamantane derivatives, focusing on their antiviral, neuroprotective, antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, were among the first synthetic antiviral drugs developed. Their primary mechanism of action is the inhibition of the influenza A virus M2 proton channel, a crucial component in the viral uncoating process.

Mechanism of Action: Influenza A M2 Proton Channel Inhibition

The M2 protein of the influenza A virus forms a homotetrameric ion channel in the viral envelope.[1] This channel is activated by the low pH of the endosome after the virus enters a host cell. The influx of protons through the M2 channel into the virion is essential for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[2][3] Amantadine and rimantadine bind to the pore of the M2 channel, blocking proton translocation and thereby preventing viral uncoating.[2][4]

Quantitative Antiviral Data

The antiviral efficacy of adamantane derivatives is commonly expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro.

| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |

| Amantadine | Influenza A/H3N2 | - | 0.38 | [5] |

| Rimantadine | Influenza A/H3N2 | - | 0.40 | [5] |

| Glycyl-rimantadine | Influenza A/H3N2 | - | 0.11 | [5] |

| Amantadine | Influenza A/H1N1pdm2009 (S31N) | MDCK | >100 | [6] |

| (4S,6R)-9a | A/California/7/2009(H1N1)pdm09 | MDCK | 19.8 | [5] |

| (4R,6S)-9a | A/California/7/2009(H1N1)pdm09 | MDCK | 11.3 | [5] |

| Enol ester 10 (R) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | [5] |

| Enol ester 10 (S) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | MDCK | 7.7 | [5] |

| Amantadine | SARS-CoV-2 | A549-ACE2 | 120-130 | [7] |

| Rimantadine | SARS-CoV-2 | A549-ACE2 | 30-40 | [7] |

| Tromantadine | SARS-CoV-2 | A549-ACE2 | 60-100 | [7] |

Neuroprotective Activity

Memantine, an aminoadamantane derivative, is a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease. Its neuroprotective effects are primarily attributed to its action as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by receptors such as the NMDA receptor. In pathological conditions like Alzheimer's disease, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a prolonged influx of calcium ions (Ca2+). This excitotoxicity triggers downstream signaling cascades that lead to neuronal damage and apoptosis.[8][9][10] Memantine, being a low-affinity, uncompetitive antagonist, blocks the NMDA receptor channel only when it is excessively open, thereby preventing pathological Ca2+ influx without interfering with normal synaptic transmission.[8][9][10]

Quantitative Neuroprotective Data

The potency of adamantane derivatives as NMDA receptor antagonists is quantified by their 50% inhibitory concentration (IC50) or inhibitor constant (Ki).

| Compound | Receptor/Assay | IC50 / Ki | Reference |

| Memantine | NMDA Receptor | IC50: 0.81 µM (MTT assay) | [11] |

| Memantine | NMDA Receptor | IC50: 0.99 µM (LDH assay) | [11] |

| Memantine | NR1/2A NMDA Receptor | IC50: 1.25 µM | [12] |

| Ketamine | NR1/2A NMDA Receptor | IC50: 0.35 µM | [12] |

Antidiabetic Activity

Certain adamantane derivatives, such as saxagliptin and vildagliptin, are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14][15] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. By inhibiting DPP-4, adamantane-based inhibitors increase the levels of active incretins, leading to improved glycemic control.[13][14][15]

Quantitative Antidiabetic Data

The inhibitory potency of adamantane derivatives against DPP-4 is typically measured as IC50 or Ki values.

| Compound | Enzyme | IC50 / Ki | Reference |

| Saxagliptin | Human DPP-4 | Ki: 1.3 nM | [16][17] |

| 5-hydroxy saxagliptin | Human DPP-4 | Ki: 2.6 nM | [16][17] |

| Vildagliptin | Human DPP-4 | Ki: 13 nM | |

| Sitagliptin | Human DPP-4 | Ki: 14 nM | |

| Alogliptin | Human DPP-4 | IC50: <10 nM | [18] |

| Linagliptin | Human DPP-4 | IC50: 1 nM | [18] |

Anticancer Activity

A growing body of research has highlighted the potential of adamantane derivatives as anticancer agents, with activities observed against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

Several adamantane derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[16][19][20] This process involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, which execute programmed cell death.

Quantitative Anticancer Data

The in vitro anticancer activity of adamantane derivatives is typically evaluated by measuring their 50% growth inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon) | 0.1 | [21] |

| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon) | 0.01 | [21] |

| 2,2-bis(4-aminophenyl)adamantane | SF-295 (CNS) | 0.059 | [21] |

| 2,2-bis(4-aminophenyl)adamantane | NCI/ADR-RES (Breast) | 0.079 | [21] |

| Adamantane-isothiourea deriv. 2 | PC-3 (Prostate) | < 25 | [22] |

| Adamantane-isothiourea deriv. 2 | HepG-2 (Liver) | < 25 | [22] |

| Adamantane-isothiourea deriv. 2 | HCT-116 (Colon) | 25-50 | [22] |

| Adamantane-isothiourea deriv. 2 | MCF-7 (Breast) | < 25 | [22] |

| Adamantane-isothiourea deriv. 2 | HeLa (Cervical) | < 25 | [22] |

| Adamantyl isothiourea deriv. 5 | HepG-2 (Liver) | 7.70 | [13] |

| Adamantyl isothiourea deriv. 6 | HepG-2 (Liver) | 3.86 | [13] |

Anti-inflammatory and Antimicrobial Activities

Adamantane derivatives have also been investigated for their anti-inflammatory and antimicrobial properties.

Quantitative Anti-inflammatory and Antimicrobial Data

Anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema test, with results expressed as a percentage of edema inhibition. Antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Anti-inflammatory Activity

| Compound | Dose | % Inhibition of Edema (at 4h) | Reference |

| Compound 1 | 200 mg/kg | 96.31 | [1] |

| Compound 2 | 200 mg/kg | 72.08 | [1] |

| Compound 3 | 200 mg/kg | 99.69 | [1] |

| Indomethacin | 10 mg/kg | 57.66 | [1] |

Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 9 | S. epidermidis ATCC 12228 | 62.5 | [23] |

| Derivative 19 | Gram-negative bacteria | 125-500 | [23] |

| N-substituted phthalimide 1 | S. aureus | 0.022 | [24] |

| N-substituted phthalimide 2 | S. aureus | 0.05 | [24] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Workflow for Antiviral Plaque Reduction Assay

Detailed Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in multi-well plates and incubate until a monolayer is formed.[12]

-

Compound Dilution: Prepare serial dilutions of the adamantane test compound in an appropriate cell culture medium.

-

Virus-Compound Incubation: Mix a standardized amount of virus with each drug dilution and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to bind to the virus.[12]

-

Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for approximately 1 hour.[5]

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.[11]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. Viable cells will be stained, while areas of virus-induced cell death (plaques) will appear as clear zones.[5]

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

-

Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.

-

Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope. Perfuse the chamber with an external solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an internal solution.

-

Whole-Cell Configuration: Approach a target cell with the micropipette while applying positive pressure. Form a high-resistance seal (GΩ seal) with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[25][26]

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply a solution containing NMDA and glycine to evoke an inward current.

-

Antagonist Application: After obtaining a stable baseline current, co-apply the agonist solution with various concentrations of the adamantane derivative (e.g., memantine).

-

Data Analysis: Measure the reduction in the peak amplitude of the NMDA-evoked current in the presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[25]

DPP-4 Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and serial dilutions of the adamantane inhibitor (e.g., saxagliptin).[27]

-

Enzyme-Inhibitor Incubation: In a 96-well microplate, mix the DPP-4 enzyme solution with each concentration of the inhibitor and incubate for a short period (e.g., 10 minutes at 37°C).[6]

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).[6][28]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[27]

-

Data Analysis: Calculate the percentage of DPP-4 inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[28]

MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.[29]

-

Compound Treatment: Treat the cells with various concentrations of the adamantane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[29]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[29]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[30]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.

-

Compound Administration: Administer the adamantane test compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).[21][31]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan (typically 1%) into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[21][24][31]

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[24][32]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Medium Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth) for the microorganism being tested.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the adamantane derivative in the broth.[17][33][34]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[17]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[7]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

The adamantane scaffold has proven to be a remarkably versatile platform for the design and development of a wide array of biologically active compounds. From the pioneering antiviral agents amantadine and rimantadine to the neuroprotective drug memantine and the antidiabetic DPP-4 inhibitors, adamantane derivatives have made a significant impact on modern medicine. The ongoing exploration of their anticancer, anti-inflammatory, and antimicrobial potential continues to unveil new therapeutic opportunities. This guide has provided a detailed overview of the quantitative biological data, experimental methodologies, and mechanistic insights that are crucial for researchers and drug development professionals working in this dynamic field. The continued investigation of structure-activity relationships and the elucidation of detailed signaling pathways will undoubtedly pave the way for the next generation of adamantane-based therapeutics.

References

- 1. M2 proton channel - Wikipedia [en.wikipedia.org]

- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08149A [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. protocols.io [protocols.io]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. sigmaaldrich.cn [sigmaaldrich.cn]

- 28. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 32. inotiv.com [inotiv.com]

- 33. bio-protocol.org [bio-protocol.org]

- 34. benchchem.com [benchchem.com]

Technical Guide: Solubility and Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS: 356572-08-2). This compound is a known metabolite of Memantine, a drug utilized in the management of neurological disorders.[1] Due to the limited availability of direct experimental solubility data for this specific metabolite, this guide also includes solubility information for the parent compound, Memantine hydrochloride, to provide valuable context for formulation and development studies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ClNO | [1][2] |

| Molecular Weight | 231.76 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300°C (decomposes) | [1] |

| Storage | -20°C under inert atmosphere | [1] |

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound is limited in publicly available literature. However, qualitative and calculated data have been reported and are summarized below.

Table 1: Solubility of this compound

| Solvent | Solubility | Type | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Qualitative | [1][3] |

| Methanol | Slightly Soluble | Qualitative | [1][3] |

| Water | 0.566 mg/mL | Calculated | [4] |

Note: The aqueous solubility is a calculated value and should be confirmed by experimental determination.

For comparative purposes and to aid in formulation development, the experimentally determined solubility of the parent drug, Memantine hydrochloride, is provided in the following table.

Table 2: Experimental Solubility of Memantine Hydrochloride

| Solvent | Solubility | pH (if applicable) | Source |

| Water | 1 mg/mL | Not specified | [5] |

| Ethanol | ~20 mg/mL | Not applicable | [6] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not applicable | [6] |

| Dimethylformamide (DMF) | ~2.5 mg/mL | Not applicable | [6] |

| Phosphate-Buffered Saline (PBS) | ~10 mg/mL | 7.2 | [6] |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a general protocol for determining the thermodynamic solubility of an amine hydrochloride salt, such as this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility determination.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical method

-

pH meter (for aqueous solutions)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase remains after equilibration. Record the approximate amount.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (often the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. For aqueous solutions, measure the pH of the saturated solution.

Biological Context: Mechanism of Action of Memantine

As this compound is a metabolite of Memantine, its biological relevance is linked to the pharmacological action of the parent drug. Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.

NMDA Receptor Signaling Pathway and Memantine Inhibition

Caption: Memantine's antagonism of the NMDA receptor ion channel.

Under pathological conditions associated with Alzheimer's disease, excessive glutamate can lead to prolonged activation of the NMDA receptor. This results in a sustained influx of calcium (Ca²⁺) ions, which can trigger downstream pathways leading to neuronal damage and cell death (excitotoxicity). Memantine, by blocking the NMDA receptor's ion channel, modulates this excessive Ca²⁺ influx, thereby exerting a neuroprotective effect. The metabolic fate of Memantine, leading to the formation of this compound, is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile.

References

- 1. usbio.net [usbio.net]

- 2. americanelements.com [americanelements.com]

- 3. 1-Hydroxy-3-amino-5,7-dimethyladamantane hydrochloride | 356572-08-2 [chemicalbook.com]

- 4. 356572-08-2 | 7-Hydroxy Memantine HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Identification and Characterization of Memantine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the management of moderate-to-severe Alzheimer's disease. A thorough understanding of its metabolic fate is paramount for a comprehensive safety and efficacy profile. This technical guide provides a detailed overview of the identification and characterization of memantine's primary metabolites. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate the biotransformation of this important therapeutic agent.

Memantine undergoes minimal metabolism in humans, with a substantial portion of the administered dose (57-82%) being excreted unchanged in the urine.[1][2] The cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism, which contributes to a lower potential for drug-drug interactions.[3] The three primary metabolites that have been identified are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[4][5] These metabolites exhibit minimal to no pharmacological activity at the NMDA receptor.[4][5]

Quantitative Analysis of Memantine and its Metabolites

A comprehensive quantitative understanding of the metabolic profile of memantine is crucial for pharmacokinetic and safety assessments. The following tables summarize the key pharmacokinetic parameters of memantine and the relative abundance of its metabolites.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [3] |

| Protein Binding | 45% | [3] |

| Volume of Distribution | 9-11 L/kg | [2] |

| Elimination Half-life | 60-80 hours | [3] |

| Excretion of Unchanged Drug (Urine) | 57-82% | [2] |

While specific quantitative data for each metabolite in plasma and urine are not extensively available in public literature, it is known that 74% of the administered dose is excreted as the sum of the parent drug and the N-glucuronide conjugate.[4] This suggests that N-glucuronidation is a significant pathway in the limited metabolism of memantine.

Key Metabolites of Memantine

N-Glucuronide Memantine

-

Metabolic Pathway: This metabolite is formed through a Phase II conjugation reaction where glucuronic acid is attached to the primary amine group of memantine.

-

Characterization: The structure of the N-glucuronide conjugate can be confirmed by high-resolution mass spectrometry (HRMS), which will show a characteristic mass shift corresponding to the addition of a glucuronic acid moiety (C6H8O6, 176.0321 Da). Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to observe specific fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy of the isolated or synthesized standard.

6-Hydroxy-Memantine

-

Metabolic Pathway: This Phase I metabolite is formed through the hydroxylation of the adamantane ring structure of memantine.

-

Characterization: Identification of 6-hydroxy-memantine involves detecting a mass increase of 15.9949 Da (the mass of an oxygen atom) compared to the parent drug using HRMS. The exact position of the hydroxyl group can be determined by detailed analysis of MS/MS fragmentation patterns and confirmed by comparison with a synthesized reference standard using chromatographic and spectroscopic techniques like NMR.

1-Nitroso-Deaminated Memantine

-

Metabolic Pathway: The formation of this metabolite involves the deamination of the primary amine group and subsequent nitrosation.

-

Characterization: The characterization of this metabolite would involve HRMS to determine its elemental composition. MS/MS fragmentation would be crucial to identify the structural changes at the site of the original amino group. Due to its potential reactivity, synthesis and isolation of a stable standard for this metabolite may be challenging.

Experimental Protocols

The following are detailed methodologies for the identification and characterization of memantine metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to generate memantine metabolites in a controlled in vitro environment.

Materials:

-

Memantine hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal standard (IS) solution (e.g., a stable isotope-labeled memantine)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, memantine solution (final concentration, e.g., 10 µM), and human liver microsomes (final protein concentration, e.g., 0.5 mg/mL).

-

Negative Control: Prepare a parallel incubation without the NADPH regenerating system to serve as a negative control.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation for LC-MS Analysis:

-

Vortex the terminated incubation samples to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and either inject directly or evaporate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

-

LC-MS/MS Method for Metabolite Identification

This method describes the use of liquid chromatography-tandem mass spectrometry for the separation and identification of memantine and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the more polar metabolites from the parent drug (e.g., start with a low percentage of B and ramp up).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for initial screening and data-dependent MS/MS (dd-MS2) or targeted MS/MS for structural elucidation.

-

Collision Energy: Stepped collision energies to generate comprehensive fragmentation spectra.

-

Data Analysis: Utilize metabolite identification software to search for expected mass shifts and fragmentation patterns.

Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for extracting memantine and its metabolites from plasma prior to LC-MS analysis.

Materials:

-

Mixed-mode or reversed-phase SPE cartridges.

-

Methanol (with and without formic acid).

-

Ammonium hydroxide.

-

Human plasma samples.

Procedure:

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol) to remove interferences.

-

Elution: Elute the analytes with a suitable solvent (e.g., methanol with formic acid or a basic methanolic solution, depending on the SPE sorbent).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualization of Signaling Pathways and Workflows

Memantine Metabolic Pathway

Caption: Metabolic pathways of memantine leading to its three primary metabolites.

Experimental Workflow for Metabolite Identification

References

- 1. archives.ijper.org [archives.ijper.org]